molecular formula C8H6Cl2N2 B1435242 4-Chlorocinnoline hydrochloride CAS No. 1949836-94-5

4-Chlorocinnoline hydrochloride

Cat. No. B1435242
M. Wt: 201.05 g/mol
InChI Key: NVIAIDPYXXYMQD-UHFFFAOYSA-N
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Description

4-Chlorocinnoline hydrochloride is a chemical compound with the molecular formula C8H6Cl2N2 . It is a derivative of 4-Chlorocinnoline, which is a type of cinnoline . Cinnolines are nitrogen-containing heterocyclic compounds .


Synthesis Analysis

The synthesis of 4-Chlorocinnoline hydrochloride and its derivatives has been a subject of research. For instance, a series of 4-ethynylcinnolines was prepared by Sonogashira reaction of 4-chlorocinnoline with appropriate alkynes . Moreover, Suzuki coupling of 4-chlorocinnoline with boronic esters gave the corresponding 4-arylcinnolines .


Molecular Structure Analysis

The molecular structure of 4-Chlorocinnoline hydrochloride consists of 8 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . The InChI representation of the molecule is InChI=1S/C8H5ClN2/c9-7-5-10-11-8-4-2-1-3-6(7)8/h1-5H .


Chemical Reactions Analysis

4-Chlorocinnoline hydrochloride can undergo various chemical reactions. For example, it can participate in Pd-assisted cross-coupling reactions . In these reactions, 4-chlorocinnoline can react with alkynes in a Sonogashira reaction to form 4-ethynylcinnolines . It can also react with boronic esters in a Suzuki coupling to form 4-arylcinnolines .

Scientific Research Applications

Synthesis of Novel Compounds

4-Chlorocinnoline hydrochloride is pivotal in the synthesis of cinnoline derivatives, which are explored for their potential in drug development. For example, Holzer et al. (2008) detailed the preparation of 4-(oxiran-2-ylmethoxy)cinnoline by reacting 4-chlorocinnoline with glycidol and sodium hydride. This process leads to compounds that demonstrate high reactivity and potential for further functionalization in pharmaceutical research Holzer, W., Eller, G., & Schönberger, S. (2008). Scientia Pharmaceutica.

Cross-Coupling Reactions

The compound has been used in palladium-assisted cross-coupling reactions, a critical methodology in the synthesis of complex organic molecules. Heiter et al. (2013) demonstrated the preparation of 4-ethynylcinnolines and 4-arylcinnolines by engaging 4-chlorocinnoline in Sonogashira and Suzuki coupling reactions, respectively. These reactions underscore the importance of 4-chlorocinnoline hydrochloride in constructing molecules with potential biological activities Heiter, H., Vilkauskaitė, G., & Holzer, W. (2013). Journal of Heterocyclic Chemistry.

Corrosion Inhibition

Beyond its applications in pharmaceutical synthesis, 4-chlorocinnoline derivatives have been investigated for their corrosion inhibition properties. Prabhu et al. (2008) studied Schiff's bases derived from 2-chloroquinolin-3-yl and found them effective as corrosion inhibitors for mild steel in hydrochloric acid solutions. This research opens avenues for the application of 4-chlorocinnoline hydrochloride derivatives in industrial settings, protecting materials from corrosive damage Prabhu, R., Venkatesha, T. V., Shanbhag, A., Kulkarni, G. M., & Kalkhambkar, R. (2008). Corrosion Science.

Future Directions

Future research on 4-Chlorocinnoline hydrochloride could focus on further elucidating its chemical properties and potential applications. For instance, it could be interesting to explore its reactivity with other chemical reagents and its potential uses in the synthesis of other compounds .

properties

IUPAC Name

4-chlorocinnoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2.ClH/c9-7-5-10-11-8-4-2-1-3-6(7)8;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIAIDPYXXYMQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorocinnoline hydrochloride

CAS RN

1949836-94-5
Record name Cinnoline, 4-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1949836-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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